N-allyl-2-(2-chlorophenoxy)propanamide
Description
N-allyl-2-(2-chlorophenoxy)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an allyl group and a 2-chlorophenoxy moiety. Its molecular formula is C₁₂H₁₃ClNO₂ (calculated from structural analogs in and ). The allyl group (CH₂CHCH₂) and 2-chlorophenoxy (Cl-C₆H₄-O-) substituents contribute to its unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.7g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H14ClNO2/c1-3-8-14-12(15)9(2)16-11-7-5-4-6-10(11)13/h3-7,9H,1,8H2,2H3,(H,14,15) |
InChI Key |
ZJUGZGRXYSPXKT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC=C)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC(C(=O)NCC=C)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Methylenedioxybenzyl () and benzothiazole () substituents introduce rigidity and planar aromatic systems, which are critical for enzyme inhibition (e.g., Pseudomonas aeruginosa ).
- Fluorine and amino groups () improve solubility and metabolic stability compared to the allyl group in the target compound .
Comparison :
- The target compound’s allyl group may simplify synthesis compared to multi-step derivatization in benzothiazole analogs.
- Methylenedioxybenzyl derivatives () require careful handling of electron-rich aromatic systems, increasing synthesis complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
